molecular formula C15H9NO4 B11853661 2-(4-Nitrophenyl)-4H-chromen-4-one CAS No. 19725-49-6

2-(4-Nitrophenyl)-4H-chromen-4-one

Cat. No.: B11853661
CAS No.: 19725-49-6
M. Wt: 267.24 g/mol
InChI Key: CKSVYVHLZNMXLX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones, which are known for their diverse biological activities. This compound features a chromone core with a nitrophenyl group attached at the second position. Chromones are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-4H-chromen-4-one typically involves the condensation of 4-nitrobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the chromone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The chromone core can be oxidized under strong oxidative conditions, leading to the formation of quinones.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-4H-chromen-4-one.

    Oxidation: Corresponding quinones.

    Substitution: Various substituted chromones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-4H-chromen-4-one involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and proteins, potentially inhibiting their activity. The chromone core can also interact with cellular pathways, modulating oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-4H-chromen-4-one: Similar structure but with an amino group instead of a nitro group.

    4-Nitrophenyl-4H-chromen-4-one: Lacks the substitution at the second position.

    2-Phenyl-4H-chromen-4-one: Lacks the nitro group.

Uniqueness

2-(4-Nitrophenyl)-4H-chromen-4-one is unique due to the presence of both the nitrophenyl group and the chromone core, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions with various molecular targets.

Properties

CAS No.

19725-49-6

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(4-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H9NO4/c17-13-9-15(20-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)16(18)19/h1-9H

InChI Key

CKSVYVHLZNMXLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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